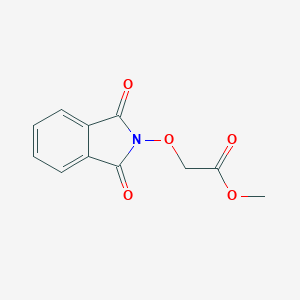

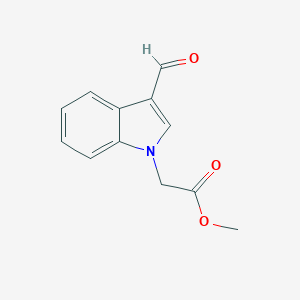

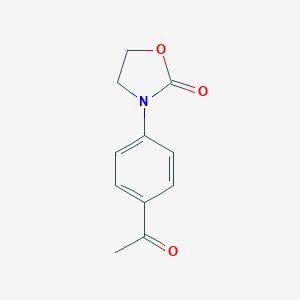

(3-Formyl-indol-1-yl)-acetic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Formyl-indol-1-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 . It is used in proteomics research .

Synthesis Analysis

The synthesis of indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, has been a topic of interest in recent years . One method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .Molecular Structure Analysis

The molecular structure of “(3-Formyl-indol-1-yl)-acetic acid methyl ester” can be represented by the formula C12H11NO3 . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique

Pyrolysis of Polysaccharides

The study by Ponder and Richards (2010) investigates the pyrolytic behavior of natural and synthetic polysaccharides, emphasizing chemical mechanisms involved in forming small carbon compounds like acetic acid during pyrolysis. This research provides insights into the decomposition pathways of complex biomolecules, potentially relevant for understanding similar processes in related chemical structures (Ponder & Richards, 2010).

Bacterial Catabolism of Indole-3-Acetic Acid

Laird, Flores, and Leveau (2020) summarize the known gene clusters in bacteria responsible for degrading or assimilating indole-3-acetic acid (IAA), a compound structurally related to the topic of interest. This work underlines the broader ecological and biochemical significance of indole derivatives in microbial communities (Laird, Flores, & Leveau, 2020).

Indole Derivatives and Hepatic Protection

Wang et al. (2016) review the pharmacokinetics and protective effects of indole derivatives, including indole-3-carbinol (I3C) and its major derivatives, on chronic liver diseases. This highlights the therapeutic potential of indole structures in treating liver-related conditions (Wang et al., 2016).

Applications of Organic Acids and Esters

Alhamad, Alrashed, Munif, and Miskimins (2020) provide a comprehensive review of the use of organic acids, including acetic acid, in oil and gas operations, particularly for acidizing jobs. This highlights the industrial and environmental applications of organic acids (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Gao, Ma, and Xu (2011) discuss the biotechnological routes based on lactic acid production from biomass, including the synthesis of valuable chemicals from lactic acid. Such reviews underscore the significance of biomass-derived chemicals in pharmaceutical and industrial applications (Gao, Ma, & Xu, 2011).

Safety And Hazards

When handling “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Indole derivatives, such as “(3-Formyl-indol-1-yl)-acetic acid methyl ester”, have attracted increasing attention in recent years due to their significant role in cell biology and various biologically vital properties . Future research may focus on the development of novel methods of synthesis and the exploration of their therapeutic possibilities .

Propriétés

IUPAC Name |

methyl 2-(3-formylindol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSBNZGJGCIDPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C2=CC=CC=C21)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354389 |

Source

|

| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Formyl-indol-1-yl)-acetic acid methyl ester | |

CAS RN |

351015-73-1 |

Source

|

| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-8-azaspiro[4.6]undecane](/img/structure/B186788.png)

![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)

![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)